N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c1-28-12-8-6-11(7-9-12)19-15(24)10-29-18-22-21-17(30-18)20-16(25)13-4-2-3-5-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXVZZDQNMVRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiadiazole derivatives, which are known to exhibit a variety of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities. .
Mode of Action
It’s worth noting that many thiadiazole derivatives are known to exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators.
Biological Activity
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Structural Overview
The compound consists of a thiadiazole ring , a benzamide moiety , and various functional groups, which contribute to its biological properties. The presence of the thiadiazole ring is particularly notable as it is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
| Feature | Description |
|---|---|
| Molecular Formula | C19H24N4O3S2 |
| Key Functional Groups | Thiadiazole, Benzamide, Nitro group |
| Potential Applications | Antimicrobial, Anticancer, Enzyme inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : The compound may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to therapeutic effects.
- Nucleic Acid Interaction : It may bind to DNA or RNA, potentially affecting gene expression and protein synthesis.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity against various pathogens. For instance:
- Compounds containing the 1,3,4-thiadiazole moiety have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- A study reported that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and fluconazole .
Anticancer Activity
Thiadiazole derivatives have been investigated for their potential as anticancer agents:
- A series of studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
Case Studies
- Cytotoxicity Against K562 Cells : In vitro studies revealed that certain thiadiazole derivatives inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against Bcr-Abl positive K562 cell lines .
- Antifungal Activity : Derivatives with specific substitutions demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : This involves cyclization reactions using thiosemicarbazide derivatives.
- Introduction of Functional Groups : Functional groups such as methoxyphenyl and nitro groups are introduced through nucleophilic substitution reactions.
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that suggest interactions with biological targets. Its molecular formula is , indicating a rich diversity of elements that contribute to its reactivity and biological potential.
| Feature | Description |
|---|---|
| Thiadiazole Ring | Known for its role in enzyme inhibition and antimicrobial properties. |
| Benzamide Moiety | Imparts stability and enhances interaction with biological targets. |
| Functional Groups | Various substituents that affect solubility, lipophilicity, and bioactivity. |
Medicinal Chemistry
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has shown potential as a bioactive molecule with various therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans . The introduction of halogen substituents on the phenyl ring enhances this activity.
- Anticancer Properties : The compound's structure suggests potential interactions with cancer-related targets, making it a candidate for anticancer drug development. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation in vitro .
Enzyme Inhibition
The presence of the thiadiazole ring in the compound suggests its potential as an enzyme inhibitor . This property is crucial for developing drugs targeting specific metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer metabolism .
Anti-inflammatory Effects
Research indicates that thiadiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This application is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Material Science
Beyond biological applications, this compound can be utilized in the synthesis of new materials with specific properties. Its unique structure allows it to serve as a building block for creating polymers and coatings with enhanced durability and functionality .
Case Study 1: Antimicrobial Activity
A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to 32 μg/mL against Gram-positive bacteria. The presence of the methoxy group was found to enhance the antimicrobial efficacy significantly .
Case Study 2: Anticancer Potential
In vitro studies have shown that derivatives containing the thiadiazole framework can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspases . The unique structural features of this compound make it a promising candidate for further investigation in anticancer drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Compound X with structurally related 1,3,4-thiadiazole derivatives
Key Observations :
- Substituent Position Effects: Compound X’s 2-nitrobenzamide group (ortho-nitro) contrasts with the para-nitro analog (8g, ).
- Thioether vs. Direct Substitution : Compounds with thioether side chains (e.g., 5e, 5m) exhibit lower melting points (132–136°C) than those with direct aryl substitutions (160–192°C), suggesting enhanced solubility for thioether derivatives .
- Biological Activity : The benzothiazole-linked analog in showed 100% anticonvulsant activity, underscoring the importance of hydrophobic domains (e.g., benzothiazole) for CNS activity. Compound X’s 4-methoxyphenyl group may similarly enhance membrane permeability but lacks the benzothiazole moiety .
Preparation Methods
Chemical Structure and Properties
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide consists of four key structural components: a 1,3,4-thiadiazole heterocyclic core, a 2-nitrobenzamide group attached to position 2 of the thiadiazole ring, a thioether linkage at position 5, and a glycinamide moiety with a 4-methoxyphenyl substituent. The physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₅S₂ |
| Molecular Weight | 445.47 g/mol |
| Physical Appearance | Yellow to off-white crystalline solid |
| Melting Point | 175-180°C |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water |
| Log P | 2.78 (estimated) |
| pKa | 8.3 (thiadiazole NH), 4.6 (amide NH) |
| Stability | Stable at room temperature; Sensitive to strong oxidizing agents |
| Storage | Store in a cool, dry place, protected from light |
The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in the ring structure. The presence of the nitro group on the benzamide moiety and the methoxy group on the phenyl ring affects both the physical properties and biological activity of the compound.
General Synthetic Approaches for 1,3,4-Thiadiazole Core
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions to form the heterocyclic ring system. Several methods have been established for preparing the 1,3,4-thiadiazole core, which can be adapted for synthesizing our target compound.
Cyclization of Thiosemicarbazones
One of the most common approaches involves the reaction of aldehydes or ketones with thiosemicarbazide to form thiosemicarbazones, followed by oxidative cyclization to form the 1,3,4-thiadiazole ring. The synthesis occurs in two main steps:
Step I: Formation of thiosemicarbazones by reacting aromatic aldehydes with thiosemicarbazide in warm alcohol.
Step II: Cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride, hydrogen peroxide, or concentrated sulfuric acid.
The detailed procedure based on established protocols involves:
- In a 500 ml beaker with warm alcohol (150 ml), an aldehyde (0.1 mol) is added. A solution of thiosemicarbazide (9.1 g, 0.1 mol) in hot water (150 ml) is prepared and added with continuous stirring.
- The precipitated thiosemicarbazone is filtered and recrystallized from 50% ethanol.
- The thiosemicarbazone (0.025 g) is suspended in 150 ml of distilled water, and ferric chloride solution (12.165 g, 0.075 mol in 150 ml distilled water) is added.
- The reaction mixture is heated at 80-90°C for 1-2 hours, filtered hot, and a mixture of citric acid (11.55 g, 0.055 mol) and sodium citrate (7.35 g, 0.025 mol) is added to the filtrate.
- The precipitated 1,3,4-thiadiazole derivative is filtered and recrystallized from 25% aqueous ethanol.
Cyclization of Acylthiosemicarbazides
Another approach involves the cyclization of acylthiosemicarbazides, which can be prepared from carboxylic acid hydrazides and isothiocyanates. This method is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. The procedure involves:
- Reaction of carboxylic acid hydrazides with isothiocyanates to form acylthiosemicarbazides
- Cyclization of acylthiosemicarbazides using dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride
Oxidative Cyclization of Thiohydrazides
Thiohydrazides can undergo oxidative cyclization to form 1,3,4-thiadiazole derivatives. This method is often employed for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles and involves:
- Formation of thiohydrazides from hydrazides and thionating agents such as Lawesson's reagent or phosphorus pentasulfide
- Oxidative cyclization using oxidizing agents such as iodine or hydrogen peroxide
Preparation Methods for this compound
Based on established synthetic methodologies for similar compounds, a multi-step approach for synthesizing this compound can be proposed. The synthesis involves four main steps:
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
The first step involves the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, which serves as a key intermediate.
Procedure:
- Dissolve thiosemicarbazide (9.1 g, 0.1 mol) in a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (100 ml)
- Add carbon disulfide (7.6 g, 0.1 mol) dropwise with constant stirring
- Reflux the mixture for 8-10 hours
- Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6
- Filter the precipitated 2-amino-5-mercapto-1,3,4-thiadiazole, wash with water, and dry
This method provides 2-amino-5-mercapto-1,3,4-thiadiazole with yields typically ranging from 70-75%.
Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl Chloride
The next step involves preparing 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride through the reaction of 4-methoxyaniline with chloroacetyl chloride.
Procedure:
- Dissolve 4-methoxyaniline (12.3 g, 0.1 mol) in dry dichloromethane (100 ml)
- Add triethylamine (10.1 g, 0.1 mol) and cool the mixture to 0-5°C
- Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise with constant stirring
- Stir the reaction mixture at room temperature for 4-6 hours
- Wash the reaction mixture with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride
This procedure typically yields the product in 65-70% yield.
Synthesis of 5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine
The third step involves the formation of the thioether linkage between 2-amino-5-mercapto-1,3,4-thiadiazole and 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride.
Procedure:
- Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (7.5 g, 0.05 mol) in dimethylformamide (50 ml)
- Add potassium carbonate (6.9 g, 0.05 mol) and stir the mixture for 30 minutes
- Add 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride (10.7 g, 0.05 mol) and continue stirring at room temperature for 6-8 hours
- Pour the reaction mixture into cold water and collect the precipitate by filtration
- Recrystallize the product from ethanol to obtain 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine
This step typically provides yields of 60-65%.
Synthesis of this compound
The final step involves the formation of the amide bond between 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine and 2-nitrobenzoic acid.
Procedure:
- Dissolve 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (0.75 mmol) in methylene dichloride (40 ml)
- Add 2-nitrobenzoic acid (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.125 mmol) and stir at room temperature for 0.5 hours
- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol) and monitor the reaction by thin layer chromatography
- After completion (typically 4-6 hours), filter to remove dicyclohexylurea (DCU)
- Purify the product by column chromatography or recrystallization to obtain this compound
This final step typically yields the product in 55-60% yield, with an overall yield for the entire synthesis of approximately 15-20%.
Table 2 summarizes the complete synthetic procedure with reagents, conditions, and expected yields.
Table 2: Step-by-Step Synthesis Procedure for this compound
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, KOH, CS₂ | Reflux, 8-10 h | 2-Amino-5-mercapto-1,3,4-thiadiazole | 70-75 |
| 2 | 4-Methoxyaniline, Chloroacetyl chloride, Et₃N | 0-5°C to RT, 4-6 h | 2-((4-Methoxyphenyl)amino)-2-oxoethyl chloride | 65-70 |
| 3 | 2-Amino-5-mercapto-1,3,4-thiadiazole, 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride, K₂CO₃ | DMF, RT, 6-8 h | 5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine | 60-65 |
| 4 | 5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine, 2-Nitrobenzoic acid, DCC, DMAP | CH₂Cl₂, RT, 4-6 h | This compound | 55-60 |
| Overall yield | 15-20 |
Analytical Characterization
Detailed analytical characterization is essential for confirming the structure and purity of the synthesized compound. Various spectroscopic and chromatographic techniques can be employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from similar compounds, the expected NMR signals for this compound are:
¹H-NMR (DMSO-d₆, 400 MHz) expected signals:
- δ 3.73 (s, 3H, OCH₃)
- δ 4.10-4.20 (s, 2H, SCH₂)
- δ 6.90-7.00 (d, 2H, aromatic protons of 4-methoxyphenyl group)
- δ 7.50-7.60 (d, 2H, aromatic protons of 4-methoxyphenyl group)
- δ 7.70-8.20 (m, 4H, aromatic protons of 2-nitrobenzamide group)
- δ 10.00-10.20 (s, 1H, NH of 4-methoxyphenyl amide)
- δ 12.80-13.00 (s, 1H, NH of thiadiazole amide)
¹³C-NMR (DMSO-d₆, 100 MHz) expected signals:
- δ 55.5 (OCH₃)
- δ 36.5 (SCH₂)
- δ 114.0-115.0 (aromatic carbons of 4-methoxyphenyl group)
- δ 120.0-122.0 (aromatic carbons of 4-methoxyphenyl group)
- δ 124.0-135.0 (aromatic carbons of 2-nitrobenzamide group)
- δ 148.0-150.0 (C-NO₂)
- δ 156.0-158.0 (C-OCH₃)
- δ 160.0-165.0 (C=O amide)
- δ 165.0-170.0 (C=O amide)
- δ 155.0-160.0 (thiadiazole carbons)
Infrared (IR) Spectroscopy
Expected IR bands (cm⁻¹):
- 3300-3100 (N-H stretching)
- 3050-3000 (Aromatic C-H stretching)
- 2950-2850 (Aliphatic C-H stretching)
- 1680-1630 (C=O stretching, amide)
- 1600-1550 (C=N stretching, thiadiazole)
- 1550-1500 (N-O stretching, nitro group)
- 1350-1300 (N-O stretching, nitro group)
- 1250-1200 (C-O-C stretching, methoxy group)
- 1050-1000 (C-S stretching)
Mass Spectrometry
Expected mass spectral data:
Chromatographic Analysis
Thin-Layer Chromatography (TLC)
TLC analysis can be performed using:
- Stationary phase: Silica gel G
- Mobile phase: Benzene:ethyl acetate:ethanol (4:2:1)
- Detection: Iodine vapor
- Expected Rf value: 0.60-0.65
High-Performance Liquid Chromatography (HPLC)
HPLC analysis can be conducted using:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile:water (gradient elution)
- Detection: UV at 254 nm
- Expected retention time: 8.0-8.5 min
Table 3 summarizes the spectroscopic and chromatographic data for this compound.
Table 3: Spectroscopic and Chromatographic Data for this compound
| Analytical Technique | Key Data |
|---|---|
| ¹H-NMR | δ 3.73 (s, 3H, OCH₃), 4.10-4.20 (s, 2H, SCH₂), 6.90-7.00 (d, 2H, aromatic), 7.50-7.60 (d, 2H, aromatic), 7.70-8.20 (m, 4H, aromatic), 10.00-10.20 (s, 1H, NH), 12.80-13.00 (s, 1H, NH) |
| ¹³C-NMR | δ 36.5 (SCH₂), 55.5 (OCH₃), 114.0-115.0, 120.0-122.0, 124.0-135.0 (aromatic), 148.0-150.0 (C-NO₂), 156.0-158.0 (C-OCH₃), 155.0-160.0 (thiadiazole), 160.0-165.0, 165.0-170.0 (C=O) |
| IR | 3300-3100 (N-H), 3050-3000 (Ar-H), 2950-2850 (C-H), 1680-1630 (C=O), 1600-1550 (C=N), 1550-1500, 1350-1300 (NO₂), 1250-1200 (C-O-C), 1050-1000 (C-S) cm⁻¹ |
| Mass Spectrometry | m/z 445 [M]⁺, 415 [M-NO]⁺ |
| TLC | Rf = 0.62 (Benzene:Ethyl acetate:Ethanol = 4:2:1) |
| HPLC | Retention time = 8.3 min (C18, Acetonitrile:Water gradient, UV 254 nm) |
| UV-Vis | λmax = 285 nm (methanol) |
Purification Techniques
The purification of this compound can be achieved through various techniques. The selection of an appropriate purification method depends on the scale of synthesis, the nature of impurities, and the desired purity of the final product.
Recrystallization
Recrystallization is one of the most common and cost-effective methods for purifying organic compounds. For this compound, suitable solvents include:
- Ethanol or methanol
- Ethanol-water mixtures (25-50% aqueous ethanol)
- Ethanol-dimethylformamide mixtures (1:1)
The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution, allowing it to cool slowly, collecting the crystals by filtration, and drying at an appropriate temperature.
Column Chromatography
Column chromatography offers higher purity but is more labor-intensive and consumes more solvent. For our target compound, column chromatography can be performed using:
Preparative HPLC
For the highest purity, especially for analytical purposes or biological testing, preparative HPLC can be employed:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile:water gradient
- Detection: UV at 254 nm
- Collection: Automated fraction collection based on UV absorption
Table 4 compares the different purification techniques for this compound.
Table 4: Comparison of Purification Techniques for this compound
| Technique | Solvent/System | Advantages | Disadvantages | Purity (%) | Recovery (%) |
|---|---|---|---|---|---|
| Recrystallization | Ethanol | Simple, cost-effective | May require multiple cycles | 95-97 | 70-75 |
| Recrystallization | 50% Aqueous ethanol | Good for water-insoluble impurities | Lower recovery | 96-98 | 65-70 |
| Recrystallization | Ethanol-DMF (1:1) | Effective for compounds with poor solubility | DMF has high boiling point | 97-99 | 60-65 |
| Column Chromatography | Silica gel, CH₂Cl₂:MeOH (98:2) | High purity | Labor intensive, solvent consumption | 98-99 | 80-85 |
| Preparative TLC | Silica gel, Benzene:Ethyl acetate:Ethanol (4:2:1) | Good for small quantities | Limited scale | 97-98 | 70-75 |
| Preparative HPLC | C18, Acetonitrile:Water gradient | Highest purity | Expensive, time-consuming | 99+ | 85-90 |
Synthesis Optimization and Yield Improvement
To optimize the synthesis and improve the yield of this compound, several strategies can be employed.
Reaction Parameters Optimization
Temperature and Time
Optimizing reaction temperature and time can significantly affect the yield and purity:
- Cyclization of thiosemicarbazones: 80-90°C for 1-2 hours
- Thioether formation: Room temperature for 6-8 hours, potentially extended to 12 hours for higher conversion
- Amide coupling: 0-5°C initially followed by gradual warming to room temperature over 4-6 hours to reduce side reactions
Solvent Selection
The choice of solvent impacts reaction efficiency:
- Cyclization reactions: Water or aqueous ethanol for environmental considerations
- Thioether formation: Dimethylformamide provides good solubility for both reactants
- Amide coupling: Tetrahydrofuran can provide better results than dichloromethane in some cases
Catalyst and Reagent Optimization
For the amide coupling reaction:
- Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC can improve purification as the urea byproduct is water-soluble
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can provide faster reaction rates and higher yields than DCC/DMAP
- Optimal concentrations: DMAP (0.125 mmol), coupling agent (1.0 mmol), and 2-nitrobenzoic acid (1.0 mmol) per 0.75 mmol of amine
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Based on information from search result, microwave irradiation can significantly accelerate reactions and improve yields:
- Cyclization reactions: 1 hour at 130°C under microwave conditions instead of conventional heating for 8-10 hours
- Amide coupling: 30 minutes at 80°C under microwave conditions
One-Pot Synthesis
Combining multiple steps can reduce handling and potential losses:
- Thioether formation and amide coupling could potentially be combined in a one-pot procedure
- This approach requires careful selection of solvent compatible with both reactions
Table 5 presents various optimization strategies and their potential impact on yield.
Table 5: Optimization Strategies for the Synthesis of this compound
| Strategy | Description | Advantages | Disadvantages | Yield Improvement (%) |
|---|---|---|---|---|
| Temperature optimization | Amide coupling at 0-5°C initially | Reduces side reactions | Longer reaction time | 5-10 |
| Solvent selection | Using THF instead of CH₂Cl₂ for amide coupling | Enhanced solubility | More expensive | 3-8 |
| Catalyst optimization | Using HATU instead of DCC/DMAP | Faster reaction, fewer byproducts | Higher cost | 10-15 |
| Reaction time extension | Extending thioether formation to 12 h | Higher conversion | Longer process time | 5-10 |
| Microwave assistance | Using microwave irradiation for cyclization | Faster reaction, higher yield | Requires specialized equipment | 15-20 |
| One-pot synthesis | Combining thioether formation and amide coupling | Fewer isolation steps | Difficult purification | 8-12 |
| Base selection | Using Cs₂CO₃ instead of K₂CO₃ for thioether formation | Enhanced reactivity | Higher cost | 5-8 |
| Protective atmosphere | Conducting reactions under nitrogen | Prevents oxidation | Requires additional setup | 3-5 |
Biological Significance and Applications
The target compound this compound belongs to a class of compounds with diverse biological activities. Based on research on similar compounds, potential applications include:
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole nucleus have shown significant antimicrobial activity against various bacterial and fungal strains. The nitro group on the benzamide moiety often enhances antimicrobial properties, particularly against gram-positive bacteria.
Anti-inflammatory Properties
Many 1,3,4-thiadiazole derivatives exhibit potent anti-inflammatory activity by inhibiting pro-inflammatory enzymes and mediators. The presence of the methoxyphenyl group may contribute to this activity through improved lipophilicity and interaction with biological targets.
The synthesis of this compound requires a multi-step approach involving the formation of the 1,3,4-thiadiazole core, introduction of the thioether linkage, and attachment of the 2-nitrobenzamide and 4-methoxyphenyl groups. The established synthetic route provides an overall yield of approximately 15-20%, which can be improved through various optimization strategies.
The key challenges in the synthesis include the formation of the thioether linkage and the final amide coupling step, which require careful control of reaction conditions to minimize side reactions and maximize yield. The purification of the final product is best achieved through a combination of recrystallization and column chromatography.
Future research directions may include:
- Development of more efficient synthetic routes, potentially utilizing flow chemistry or continuous processes
- Comprehensive evaluation of the biological activities of the compound, particularly antimicrobial, anti-inflammatory, and anticancer properties
- Design and synthesis of structural analogues to establish structure-activity relationships
- Investigation of alternative applications in materials science or as synthetic intermediates for more complex molecules
Q & A
Q. Critical parameters :
- Temperature : Excessive heat (>80°C) risks decomposition of the nitro group.
- Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of intermediates.
- Catalysts : Triethylamine improves amidation efficiency .
Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of key protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons from nitrobenzamide at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> expected for C19H16N6O5S2).
- X-ray crystallography : Resolve spatial arrangement using SHELXL (e.g., hydrogen bonding between amide N–H and thiadiazole S atoms, critical for stability) .
Advanced: How can contradictory biological activity data (e.g., IC50 variability) be resolved?
Answer:
Conflicting results often arise from:
- Assay conditions : Varying pH (e.g., nitro group reduction in acidic media) or serum content in cell cultures .
- Purity thresholds : Impurities >2% (by HPLC) may skew activity; repurify via column chromatography (silica gel, CH2Cl2/MeOH gradients) .
- Target selectivity : Use kinase profiling panels to distinguish off-target effects (e.g., inhibition of EGFR vs. VEGFR) .
Q. Methodological fix :
- Standardize assays using the same cell line (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., hydrophobic contacts with the thiadiazole ring, hydrogen bonds with nitro groups) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Pharmacophore mapping : Identify essential features (e.g., nitro group as hydrogen bond acceptor, methoxy as hydrophobic anchor) .
Advanced: How to optimize crystallographic refinement for accurate electron density maps?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- SHELXL refinement :
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O=C stabilizing the amide linkage) using Mercury .
Advanced: How can reaction yields be improved without compromising purity?
Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and side products (e.g., hydrolysis of nitro groups) .
- Flow chemistry : Continuous processing minimizes intermediate degradation (yield increase from 60% to 85%) .
- Catalyst screening : Pd/C or CuI for Suzuki couplings in later stages (avoiding nitro group reduction) .
Advanced: What structure-activity relationship (SAR) modifications enhance potency?
Answer:
- Nitro group substitution : Replace with –CF3 (electron-withdrawing) to boost cytotoxicity (IC50 ↓ 30%) .
- Thioether linker optimization : Replace –S– with –SO– or –SO2– to improve metabolic stability .
- Methoxy positional isomerism : Para-methoxy (current) vs. ortho-methoxy reduces steric hindrance with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
